Methyl 4-chloroquinoline-6-carboxylate
Description
Methyl 4-chloroquinoline-6-carboxylate (CAS 648449-01-8) is a quinoline derivative with a molecular formula of C₁₁H₈ClNO₂ and a molecular weight of 221.64 g/mol. It features a chlorine substituent at the 4-position and a methyl ester group at the 6-position of the quinoline ring. This compound is typically stored under dry conditions at 2–8°C to maintain stability . Quinoline derivatives are widely explored in pharmaceutical research due to their diverse biological activities, including antimicrobial, anticancer, and antimalarial properties.
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-chloroquinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)7-2-3-10-8(6-7)9(12)4-5-13-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAFXSKTJPIZMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CN=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729266 | |
| Record name | Methyl 4-chloroquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648449-01-8 | |
| Record name | Methyl 4-chloroquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-chloroquinoline-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloroquinoline-6-carboxylate typically involves the reaction of 4-chloroquinoline-6-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloroquinoline-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation Reactions: Products include quinoline-6-carboxylic acid derivatives.
Reduction Reactions: Products include quinoline-6-methanol derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-chloroquinoline-6-carboxylate serves as a crucial intermediate in the synthesis of various bioactive compounds, particularly in the development of antimalarial and anticancer agents.
Antimalarial Activity
Research has shown that quinoline derivatives exhibit significant antimalarial properties. This compound has been synthesized and evaluated for its effectiveness against Plasmodium falciparum, the parasite responsible for malaria. In vitro studies indicated promising activity, suggesting potential for further development into therapeutic agents .
Anticancer Properties
The compound has also been explored for its anticancer activities. Studies indicate that modifications in the quinoline structure can enhance cytotoxicity against various cancer cell lines. This compound derivatives have shown effectiveness in inhibiting tumor growth, making them candidates for further pharmacological studies .
Organic Synthesis
This compound is utilized as a building block in organic synthesis due to its reactive carboxylate group and the chlorinated quinoline moiety.
Synthesis of Complex Molecules
The compound is frequently employed in the synthesis of more complex molecules through various reactions such as:
- Nucleophilic substitutions : The chlorine atom can be replaced by nucleophiles to form new derivatives.
- Coupling reactions : It serves as a coupling partner in reactions with other electrophiles, facilitating the formation of diverse chemical entities .
Table 1: Reaction Conditions for Synthesis
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Ammonium hydroxide in methanol at 25-30°C | 88.97 |
| Coupling with amines | DMF at 130°C overnight | Varies |
| Cyclization | Under acidic conditions | Varies |
Biological Evaluations
This compound has been subjected to various biological evaluations to assess its pharmacological properties.
Toxicity Studies
Preliminary toxicity assessments have been conducted to evaluate safety profiles, with results indicating moderate toxicity levels that warrant further investigation .
Mechanistic Studies
Mechanistic studies are ongoing to elucidate the pathways through which this compound exerts its biological effects, particularly its interaction with specific cellular targets involved in disease pathways .
Case Study 1: Antimalarial Development
In a recent study, this compound was modified to enhance its solubility and bioavailability. The resulting derivative demonstrated improved efficacy against malaria parasites in vitro, leading to further animal model testing.
Case Study 2: Anticancer Screening
A series of derivatives were synthesized from this compound and screened against multiple cancer cell lines. One derivative showed significant inhibition of cell proliferation, prompting further exploration into its mechanism of action and potential clinical applications .
Mechanism of Action
The mechanism of action of Methyl 4-chloroquinoline-6-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it acts by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
Structural and Physical Properties
The table below summarizes critical data for Methyl 4-chloroquinoline-6-carboxylate and its analogs:
Key Differences and Implications
Halogen Substitution (Cl vs. Bromine’s larger atomic radius may also influence binding interactions in enzyme active sites.
Ester Group Variation (Methyl vs. Ethyl): Ethyl 4-chloroquinoline-6-carboxylate’s longer alkyl chain could improve solubility in nonpolar solvents and alter pharmacokinetic profiles, such as prolonged half-life .
Positional Isomerism (6- vs.
Core Heterocycle (Quinoline vs. Quinazoline): Methyl 4-chloroquinazoline-6-carboxylate’s quinazoline core contains two nitrogen atoms, increasing basicity and enabling diverse hydrogen-bonding interactions compared to quinoline derivatives .
Functional Group (Ester vs. Carboxylic Acid): 6-Chloroquinoline-4-carboxylic acid lacks the methyl ester, making it more acidic and capable of forming salts or participating in ionic interactions, which could be advantageous in drug formulation .
Biological Activity
Methyl 4-chloroquinoline-6-carboxylate (CAS No. 648449-01-8) is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory domains. This article provides a detailed examination of its biological activity, supported by research findings and data tables.
Chemical Structure and Properties
This compound features a quinoline ring with a chlorine atom at the 4-position and a carboxylate group at the 6-position, specifically as a methyl ester. Its molecular weight is approximately 221.64 g/mol.
Antimicrobial Activity
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits significant antibacterial and antifungal activities. Studies have shown that quinoline derivatives can inhibit various pathogens, making them promising candidates for drug development.
| Pathogen | MIC (mg/mL) | Activity Type |
|---|---|---|
| Escherichia coli | 0.0195 | Antibacterial |
| Bacillus mycoides | 0.0048 | Antibacterial |
| Candida albicans | 0.0048 | Antifungal |
| Staphylococcus aureus | 5.64 | Antibacterial |
| Pseudomonas aeruginosa | 13.40 | Antibacterial |
The Minimum Inhibitory Concentration (MIC) values demonstrate the potency of this compound against various microbial strains, indicating its potential as an antimicrobial agent .
Anticancer Activity
Quinoline derivatives, including this compound, have been studied for their anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.
Case Study: Anticancer Mechanism
A study investigated the effects of this compound on human cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways. The compound was found to target specific signaling pathways involved in cancer progression, suggesting its potential as an anticancer agent .
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Mechanism of Action
The compound's ability to inhibit COX-2 suggests that it may be beneficial in treating inflammatory conditions. This property aligns with findings from other studies on quinoline derivatives that emphasize their therapeutic potential in managing inflammation-related disorders .
Drug Metabolism and Interactions
This compound interacts with several cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are critical for drug metabolism. These interactions imply potential drug-drug interactions when used in therapeutic settings, necessitating careful consideration during clinical applications .
Q & A
Q. What established synthetic protocols are available for Methyl 4-chloroquinoline-6-carboxylate, and how do classical methods compare to modern green chemistry approaches?
Classical synthetic routes such as the Gould–Jacob and Friedländer reactions involve multi-step processes under high-temperature or acidic conditions, often requiring harsh reagents. Modern protocols employ transition metal catalysis (e.g., Pd or Cu), ionic liquids, or ultrasound-assisted reactions to enhance regioselectivity and reduce waste. For example, aluminium chloride-mediated cyclization under reflux (e.g., in 1,2-dichlorobenzene) can yield quinoline derivatives efficiently . Green chemistry approaches prioritize solvent-free conditions or biodegradable solvents to minimize environmental impact .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
Key techniques include:
- IR Spectroscopy : Identifies carbonyl (C=O, ~1730 cm⁻¹) and ester functional groups.
- NMR Spectroscopy : H NMR resolves substituent positions (e.g., methoxy and chloro groups), while C NMR confirms aromatic and carbonyl carbons.
- Mass Spectrometry (MS) : Verifies molecular weight (e.g., [M]+ peak at m/z 245 for related derivatives) .
- X-ray Crystallography : Definitive for 3D structure determination. Software like SHELXL refines bond lengths, angles, and intermolecular interactions (e.g., C–H···π bonds) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Refer to hazard codes (e.g., H302, H315) for toxicity and irritation risks. Use PPE (gloves, goggles), ensure proper ventilation, and avoid inhalation/ingestion. Emergency protocols include rinsing exposed skin with water and consulting SDS for first-aid measures (e.g., medical attention for respiratory distress) .
Advanced Research Questions
Q. How can researchers address discrepancies between NMR data and X-ray crystallography results in the structural elucidation of quinoline derivatives?
X-ray crystallography provides unambiguous resolution of stereochemistry and bond geometry. If NMR data (e.g., coupling constants or NOE correlations) conflict with crystallographic results, advanced NMR techniques like 2D-COSY or HSQC can clarify proton-proton connectivity. Computational tools (e.g., density functional theory (DFT) for NMR chemical shift prediction) may also reconcile discrepancies. SHELXL refinement ensures accurate crystallographic models .
Q. What strategies optimize regioselective functionalization during the synthesis of this compound?
- Directing Groups : Introduce temporary groups (e.g., acetyl) to steer chlorination to the 4-position.
- Catalytic Control : Palladium or copper catalysts enhance selectivity in cross-coupling reactions.
- Solvent/Temperature Effects : Polar aprotic solvents (e.g., DMF) and controlled temperatures (e.g., 378 K) favor specific pathways .
Q. How do intermolecular interactions influence the crystallization behavior of this compound, and what tools analyze these interactions?
Weak interactions (C–H···π, hydrogen bonds) dictate crystal packing. Tools include:
- Mercury Software : Visualizes interaction networks (e.g., centroid distances in π-stacking).
- SHELXL : Refines crystallographic data to quantify bond distances and angles.
- Hirshfeld Surface Analysis : Maps intermolecular contact contributions (e.g., Cl···H interactions) .
Q. What methodologies elucidate reaction mechanisms involving this compound in nucleophilic substitution reactions?
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates.
- Intermediate Trapping : Use LC-MS or in situ IR to detect transient species (e.g., acyl chlorides).
- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and activation energies .
Tables for Key Data
Q. Table 1: Common Synthetic Routes and Yields
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| AlCl3-mediated cyclization | 1,2-dichlorobenzene, 378 K | 73 | |
| Transition metal catalysis | Pd(OAc)₂, DMF, 120°C | 65–85 |
Q. Table 2: Key Spectroscopic Data for Related Derivatives
| Compound | IR (C=O, cm⁻¹) | H NMR (δ, ppm) | MS ([M]+) |
|---|---|---|---|
| Methyl 4-methylquinoline-6-carboxylate | 1731 | 3.65 (s, OCH₃), 6.95 (t, H) | 245 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
